molecular formula C18H20N6O3S2 B2707278 (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034543-73-0

(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No. B2707278
CAS RN: 2034543-73-0
M. Wt: 432.52
InChI Key: MIDQKCRCJDVZMJ-UHFFFAOYSA-N
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Description

The benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of various electron donor-acceptor (D-A) systems. These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

In one study, a library of 26 D-A compounds based on the BTZ group was synthesized. The donor groups were varied while keeping the BTZ acceptor group the same, allowing for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The BTZ motif is an electron-deficient monomer. When introduced into a 2D framework, it can lead to the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .


Chemical Reactions Analysis

These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The F-CTF-3 nanosheet, which incorporates the BTZ motif, exhibits high stability, high porosity, and high fluorescence performance. It also has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .

Scientific Research Applications

  • Antimicrobial Applications :

    • Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with antimicrobial properties. These derivatives, including methanone compounds similar to the queried compound, showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
    • Patel and Agravat (2009) also explored the synthesis of new pyridine derivatives, including methanone compounds, which demonstrated considerable antibacterial activity (Patel & Agravat, 2009).
  • Anticancer and Antitumor Applications :

    • El-Masry et al. (2022) investigated 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, including methanone compounds, for their cytotoxicity against cancer cell lines. They found that some compounds showed high selective cytotoxicity towards cancerous cells (El-Masry et al., 2022).
    • Hamama et al. (2013) synthesized and evaluated various N-substituted-2-amino-1,3,4-thiadiazoles, including methanone compounds, for their antitumor and antioxidant activities, with some showing promising results (Hamama et al., 2013).
  • Insecticidal Applications :

    • Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
  • Molecular Interaction Studies :

    • Shim et al. (2002) conducted a study on a compound similar to the queried one, focusing on its molecular interaction with cannabinoid receptors (Shim et al., 2002).

Future Directions

The BTZ motif and its derivatives have potential applications in photovoltaics, fluorescent sensors, and visible-light organophotocatalysts . More research is needed to explore these applications further.

properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c25-18(15-12-13-4-1-2-7-24(13)19-15)22-8-10-23(11-9-22)29(26,27)16-6-3-5-14-17(16)21-28-20-14/h3,5-6,12H,1-2,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQKCRCJDVZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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